molecular formula C10H13BrN4 B12985811 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine

Cat. No.: B12985811
M. Wt: 269.14 g/mol
InChI Key: PDGAVBCSUVWWGL-UHFFFAOYSA-N
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Description

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine is a complex organic compound that features a brominated pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13BrN4

Molecular Weight

269.14 g/mol

IUPAC Name

2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H13BrN4/c1-14(2)5-4-10-12-7-9-8(11)3-6-15(9)13-10/h3,6-7H,4-5H2,1-2H3

InChI Key

PDGAVBCSUVWWGL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NN2C=CC(=C2C=N1)Br

Origin of Product

United States

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